molecular formula C18H29N3OS B6026691 1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine

1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B6026691
M. Wt: 335.5 g/mol
InChI Key: PDDADIFYLPLKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

The mechanism of action of 1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine involves the inhibition of serotonin reuptake and the activation of the 5-HT1A receptor. This leads to an increase in the concentration of serotonin in the synaptic cleft and the modulation of the activity of the serotonin system. These effects are believed to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the concentration of serotonin in the synaptic cleft, which leads to an increase in the activity of the serotonin system. It has also been shown to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine in lab experiments include its high purity and yield, its well-defined mechanism of action, and its potential therapeutic effects in treating neurological disorders. The limitations include the need for further studies to determine its safety and efficacy, the potential for side effects, and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of 1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine. These include further studies to determine its safety and efficacy in treating neurological disorders, the development of new derivatives with improved properties, and the investigation of its potential use in other areas such as pain management and addiction treatment. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

The synthesis of 1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine involves the reaction between 1-methylpiperazine and 3-(3-thienylmethyl)-3-piperidin-1-ylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity by column chromatography.

Scientific Research Applications

1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These properties make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS/c1-19-8-10-21(11-9-19)18(22)5-4-16-3-2-7-20(13-16)14-17-6-12-23-15-17/h6,12,15-16H,2-5,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDADIFYLPLKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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